molecular formula C6H8O2 B067646 (E)-3-methyl-4-oxopent-2-enal CAS No. 160456-54-2

(E)-3-methyl-4-oxopent-2-enal

Cat. No.: B067646
CAS No.: 160456-54-2
M. Wt: 112.13 g/mol
InChI Key: PEBMIJGMJUFNQE-HWKANZROSA-N
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Description

(E)-3-Methyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde featuring a conjugated system of a double bond (C2–C3), a ketone group at C4, and a methyl substituent at C3 (Figure 1). Its structure combines a reactive aldehyde moiety with a ketone and a stereochemically defined (E)-configured double bond, making it a versatile intermediate in organic synthesis. The compound’s reactivity is driven by the electron-withdrawing effects of the carbonyl groups, which enhance its susceptibility to nucleophilic attacks and cycloaddition reactions.

Properties

CAS No.

160456-54-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(E)-3-methyl-4-oxopent-2-enal

InChI

InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+

InChI Key

PEBMIJGMJUFNQE-HWKANZROSA-N

SMILES

CC(=CC=O)C(=O)C

Isomeric SMILES

C/C(=C\C=O)/C(=O)C

Canonical SMILES

CC(=CC=O)C(=O)C

Synonyms

2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Functional Groups: Ethyl 3-methyl-4-oxopent-2-enoate replaces the aldehyde group of (E)-3-methyl-4-oxopent-2-enal with an ethyl ester (-COOEt) at C1 .
  • Reactivity : The ester group reduces electrophilicity at C1 compared to the aldehyde, making the compound less reactive toward nucleophiles (e.g., amines or alcohols). However, the α,β-unsaturated ester retains reactivity in conjugate additions.
  • Stability : The ester enhances hydrolytic stability relative to the aldehyde, which is prone to oxidation or dimerization.

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-Methoxy-2-Oxo-Cyclopent-3-enyl Acetate)

Structural Differences :

  • Ring System: Cyclopentenones feature a five-membered ring with conjugated carbonyl groups, introducing ring strain and altering electronic properties compared to linear this compound .
  • Substituents : Methoxy and acetate groups in these derivatives modulate solubility and steric effects, influencing their reactivity in enzyme-catalyzed kinetic resolutions (e.g., lipase-mediated hydrolysis) .

Reactivity :

  • The strained cyclopentenone ring undergoes ring-opening reactions under basic or nucleophilic conditions, a pathway absent in the linear aldehyde.

Other α,β-Unsaturated Carbonyl Compounds

  • Aldehydes vs. Ketones : Linear α,β-unsaturated aldehydes (e.g., this compound) are more reactive in Michael additions than their ketone counterparts due to the stronger electron-withdrawing effect of the aldehyde group.
  • Stereochemical Considerations : The (E)-configuration in this compound ensures optimal conjugation between the double bond and carbonyl groups, enhancing resonance stabilization compared to (Z)-isomers.

Data Table: Structural and Functional Comparison

Compound Name Functional Groups Key Substituents Reactivity Highlights Reference
This compound Aldehyde, ketone, α,β-unsaturated Methyl (C3), oxo (C4) High electrophilicity at C1; prone to oxidation -
Ethyl 3-methyl-4-oxopent-2-enoate Ester, ketone, α,β-unsaturated Methyl (C3), ethyl ester (C1) Stabilized against hydrolysis; moderate reactivity
3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate Cyclopentenone, ester, methoxy Ethyl, methoxy, acetate Ring-opening reactions; enzyme-compatible

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